2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

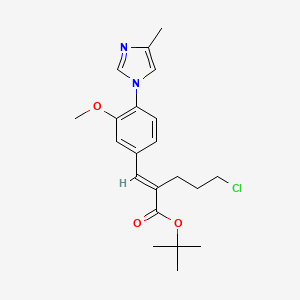

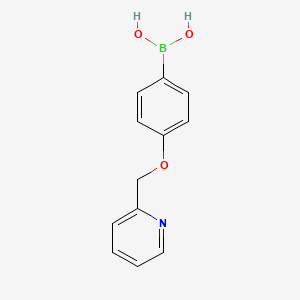

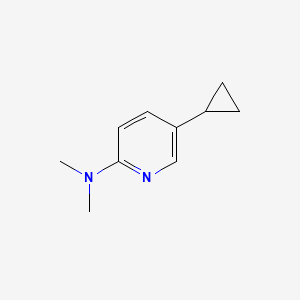

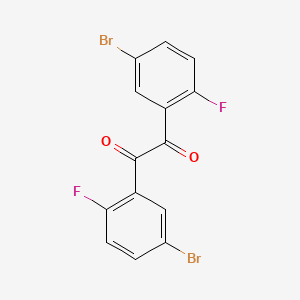

“2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3”, also known as Thymol D13, is a stable isotope labelled compound . It is a versatile material used in scientific research, including drug synthesis and environmental studies.

Molecular Structure Analysis

The molecular formula of “2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3” is C10 2H13 H O . The molecular weight is 163.30 .Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Thymol and thyme essential oil have long been used in traditional medicine as expectorant, anti-inflammatory, antiviral, antibacterial, and antiseptic agents, mainly in the treatment of the upper respiratory system . The extensive application of thymol and thyme essential oil in the healthcare sector is very promising but requires further research and analysis .

Antimicrobial Properties

Thymol-loaded chitosan-based nanogels (TLCBS) showed improved antimicrobial properties, especially against multidrug-resistant bacterial antagonists . Innovations such as bipolymer nanocarriers and thymol impregnated with photosensitive chitosan micelles offer advanced bactericidal strategies .

Bone Tissue Regeneration and Wound Healing

Thymol-loaded chitosan systems show potential for bone tissue regeneration and wound healing . The incorporation of thymol also improved drug delivery efficiency and biomechanical strength, especially when combined with poly (dimethylsiloxane) in chitosan–gelatin films .

Oral Delivery and Periodontal Treatment

Thymol–chitosan combinations have also shown promising applications in oral delivery and periodontal treatment . This review highlights the synergy between thymol and chitosan in these products, which greatly enhances their therapeutic efficacy .

Antioxidant Effects

Thymol and thymol methyl ether were two of the key components of Thymus vulgaris essential oil that have antioxidant effects . The essential oil’s comparatively large content of thymol derivatives may be responsible for the majority of the reported therapeutic advantages .

Antibiofilm, Antifungal, Antileishmanial, Antiviral, and Anticancer Properties

Novel studies have demonstrated the antibiofilm, antifungal, antileishmanial, antiviral, and anticancer properties of thymol and thyme essential oil . Their new therapeutic formulations, such as nanocapsules containing these constituents, can be beneficial in medicinal practice and create opportunities for their extensive use .

Safety and Hazards

Wirkmechanismus

Thymol-d13, also known as 2-iso-Propyl-d7-5-methyl-d3-phenol-3,4,6-d3 or 2-iso-Propyl-d7-5-Methyl-d3-phenol–d3, is a deuterium-labeled derivative of Thymol. Thymol is a natural monoterpenoid phenol found in oil of thyme and extracted from Thymus vulgaris (common thyme) and various other plants .

Target of Action

Thymol-d13 targets several cellular and metabolic processes in pathogenic fungi . It has been shown to interact explicitly with synaptic neural functions and block the action of neuronal Na+ channels . Thymol-d13 also targets critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin .

Mode of Action

Thymol-d13 interacts with its targets, leading to various changes in cellular functions. It induces programmed cell death (apoptosis), halts the cell division cycle (cell cycle arrest), and inhibits cancer spread (metastasis) through modulation of the aforementioned signaling pathways . It also enhances the efficacy of 5-fluorouracil (5-FU) in colorectal cancer treatments .

Biochemical Pathways

Thymol-d13 affects several biochemical pathways. It suppresses the phosphatidylinositide 3-kinases/Protein kinase B/mechanistic target of rapamycin (PI3K/Akt/mTOR) pathway and induces apoptotic cell death mediating both extrinsic and intrinsic pathways in HL-60 cells . It also modulates the MAPKs and PI3K/AKT/mTOR pathways .

Pharmacokinetics

Thymol, the parent compound, is known for its broad biological activity and has often been incorporated into chitosan-based biomaterials to enhance therapeutic efficacy . The drug-likeness, molecular properties, and bioactivity of Thymol have been evaluated using Swiss ADME .

Result of Action

The molecular and cellular effects of Thymol-d13’s action are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) effects .

Action Environment

The action, efficacy, and stability of Thymol-d13 can be influenced by environmental factors. Thymol is only slightly soluble in water at neutral pH, but it is extremely soluble in alcohols and other organic solvents. It is also soluble in strongly alkaline aqueous solutions due to deprotonation of the phenol

Eigenschaften

IUPAC Name |

2,4,5-trideuterio-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-(trideuteriomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3/i1D3,2D3,3D3,4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSRCZKZVOBKFT-JPLVHWSDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Chloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B567614.png)

![1h-Pyrrolo[3,2-c]pyridin-7-amine](/img/structure/B567624.png)